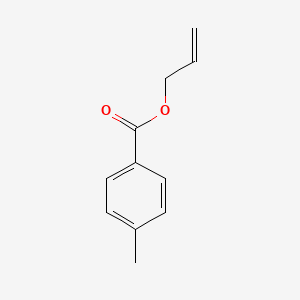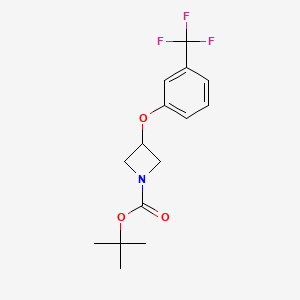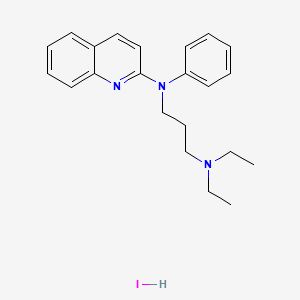
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine is a complex organic compound known for its unique structure and diverse applications. This compound features a quinoline ring, a phenyl group, and a propane-1,3-diamine backbone, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine typically involves the reaction of quinoline derivatives with phenyl and diethylamine groups. One common method includes the use of hetaryl ureas and alcohols in a catalyst-free environment . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as hydrogenation using Raney-Ni catalysts and the use of alkali metal hydroxides to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine finds applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the production of dyes, resins, and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N,n-diethyl-n-phenyl-n-quinolin-4-yl-ethane-1,2-diamine: Similar structure but with an ethane backbone.
N,n-dimethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine: Similar but with methyl groups instead of ethyl groups.
Uniqueness
N,n-diethyl-n-phenyl-n-quinolin-2-yl-propane-1,3-diamine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
5439-76-9 |
|---|---|
Molecular Formula |
C22H28IN3 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N,N-diethyl-N'-phenyl-N'-quinolin-2-ylpropane-1,3-diamine;hydroiodide |
InChI |
InChI=1S/C22H27N3.HI/c1-3-24(4-2)17-10-18-25(20-12-6-5-7-13-20)22-16-15-19-11-8-9-14-21(19)23-22;/h5-9,11-16H,3-4,10,17-18H2,1-2H3;1H |
InChI Key |
ATOJJUNLDAVYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C1=CC=CC=C1)C2=NC3=CC=CC=C3C=C2.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



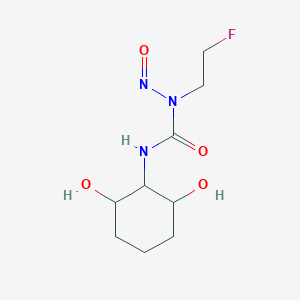
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
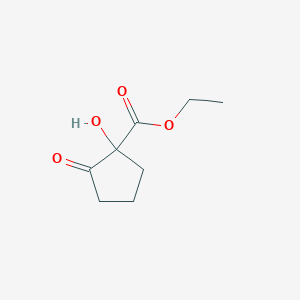
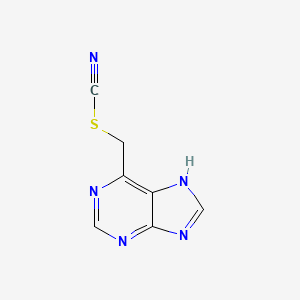
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)
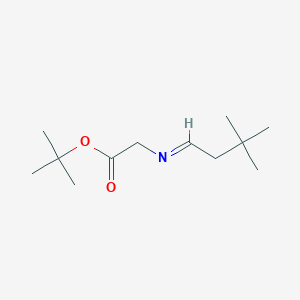
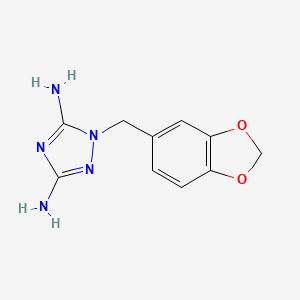
![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)
